molecular formula C12H23BO2 B1612427 4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane CAS No. 1073354-67-2

4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane

Cat. No.: B1612427
CAS No.: 1073354-67-2
M. Wt: 210.12 g/mol
InChI Key: WHSCXARPDWZZRD-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane is an organoboron compound. Organoboron compounds are widely used in organic synthesis due to their versatility and reactivity. This particular compound features a dioxaborolane ring, which is known for its stability and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with an appropriate alkene or alkyne. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an inert atmosphere.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into boranes or other reduced forms.

    Substitution: It can participate in substitution reactions, where the dioxaborolane ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are common.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce boranes.

Scientific Research Applications

Chemistry

In chemistry, 4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane is used as a building block in the synthesis of complex organic molecules. Its stability and reactivity make it a valuable intermediate in various synthetic pathways.

Biology and Medicine

In biological and medical research, this compound can be used to create boron-containing drugs or imaging agents. Boron compounds are known for their potential in boron neutron capture therapy (BNCT), a type of cancer treatment.

Industry

In the industrial sector, this compound may be used in the production of polymers, agrochemicals, and other specialty chemicals. Its unique properties can enhance the performance and functionality of these products.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The dioxaborolane ring can interact with nucleophiles, electrophiles, and radicals, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane
  • This compound
  • This compound

Uniqueness

Compared to other similar compounds, this compound offers unique stability and reactivity due to its dioxaborolane ring structure. This makes it particularly useful in applications requiring robust and versatile intermediates.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methylpent-3-enyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BO2/c1-10(2)8-7-9-13-14-11(3,4)12(5,6)15-13/h8H,7,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSCXARPDWZZRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592362
Record name 4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073354-67-2
Record name 4,4,5,5-Tetramethyl-2-(4-methylpent-3-en-1-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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